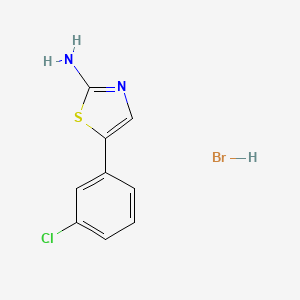

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide

Description

5-(3-Chlorophenyl)-1,3-thiazol-2-amine hydrobromide is a halogenated thiazole derivative characterized by a 1,3-thiazole core substituted with a 3-chlorophenyl group at the 5-position and an amine group at the 2-position, stabilized as a hydrobromide salt. The hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Synthesis typically involves cyclocondensation reactions of α-bromoacetyl derivatives with thiazol-2-amine intermediates under reflux conditions, yielding hydrobromide salts with moderate to high efficiency (60–81% yields) .

Properties

CAS No. |

2792185-54-5 |

|---|---|

Molecular Formula |

C9H8BrClN2S |

Molecular Weight |

291.60 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |

InChI |

InChI=1S/C9H7ClN2S.BrH/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8;/h1-5H,(H2,11,12);1H |

InChI Key |

ABFUHVGJEHCODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N.Br |

Origin of Product |

United States |

Preparation Methods

Post-Synthesis Salt Formation

The free base 5-(3-chlorophenyl)-1,3-thiazol-2-amine is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, typically ethanol or ethereal media. This step improves the compound's stability, solubility, and ease of handling.

Mechanistic Insights

The mechanism involves:

- Initial bromination of the active methylene group to form a bromo intermediate.

- Thiocyanate ion substitution at the brominated carbon.

- Nucleophilic attack by the primary amine on the thiocyanate carbonyl leading to cyclization.

- Rearrangement and dehydration steps yield the aromatic thiazole ring.

This mechanism was confirmed by spectroscopic data, including NMR and X-ray crystallography in related thiazole syntheses.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) | Purification Requirements |

|---|---|---|---|---|

| One-pot bromination-thiocyanation-amine condensation | High efficiency, no intermediate isolation, mild conditions | Requires careful control of reagent addition | 55-90 | Simple crystallization |

| Stepwise synthesis with isolated intermediates | Better control over each step | More time-consuming and labor-intensive | Variable | Chromatography may be needed |

| Alternative multi-component reactions (e.g., Suzuki coupling for analogs) | Enables structural diversification | Not directly applicable for this compound | N/A | Requires advanced catalysts |

Research Findings and Spectroscopic Characterization

- NMR Spectroscopy : The 1H NMR spectrum of the thiazol-2-amine derivative typically shows characteristic signals for the thiazole ring protons and the aromatic substituents. The disappearance of methylene protons upon cyclization confirms ring formation.

- X-ray Crystallography : Structural confirmation of the thiazole ring and substituent positioning has been reported for similar compounds, validating the synthetic approach.

- Melting Points : The hydrobromide salt form usually exhibits higher melting points compared to the free base, indicating increased lattice stability.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role in Synthesis | Typical Amounts/Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Brominating agent for α-methylene ketone | Stoichiometric, room temperature, ethanol solvent |

| Potassium thiocyanate | Source of thiocyanate nucleophile | Equimolar to ketone, room temperature |

| Primary amine (3-chloroaniline) | Nucleophile for condensation | Equimolar to ketone, stirred for 3-5 hours |

| Hydrobromic acid | Salt formation | Excess, in ethanol or ether |

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anti-inflammatory effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .

Comparison with Similar Compounds

Impact of Substituents :

- Fluorine substitution improves metabolic stability and bioavailability compared to chlorine .

- Bulky groups (e.g., triphenylmethyl in T129) may reduce solubility but improve target specificity .

Heterocycle Core Modifications

Comparisons with thiadiazole and oxadiazole derivatives highlight the role of the heterocyclic core:

Core Differences :

- 1,3-Thiazole : Sulfur contributes to aromaticity and moderate lipophilicity, favoring blood-brain barrier penetration.

- 1,3,4-Oxadiazole : Higher polarity improves aqueous solubility but may reduce membrane permeability .

- 1,3,4-Thiadiazole : Dual sulfur and nitrogen atoms enhance binding to metal ions in enzymatic pockets .

Salt Form Comparisons

Hydrobromide salts are compared with hydrochloride and freebase forms:

Salt Effects :

- Hydrobromide salts generally exhibit superior aqueous solubility compared to freebases, critical for intravenous formulations .

- Hydrochlorides are less hygroscopic but may offer lower solubility in polar solvents .

Biological Activity

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's biological activity based on recent findings, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the thiazole ring and the chlorophenyl group contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. In silico studies suggest that it binds effectively to the active sites of these enzymes, potentially blocking their function .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties. The presence of the chlorophenyl group enhances this activity against various bacterial strains .

Biological Evaluations

Recent studies have evaluated the compound's efficacy through various assays:

Anticancer Activity

A study assessed the compound's effects on human prostate cancer (PC-3) cell lines. The results indicated significant cytotoxic effects with an IC50 value suggesting potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 10.5 | COX-2 inhibition |

| A549 (Lung) | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The results demonstrated effective inhibition zones against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Reference Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 23 | Ciprofloxacin (20 mm) |

| Escherichia coli | 24 | Ketoconazole (22 mm) |

Case Studies

- Study on COX Inhibition : A detailed investigation into the COX inhibitory activity revealed that this compound selectively inhibited COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects associated with non-selective COX inhibitors .

- Antimicrobial Efficacy : In a comparative study, the thiazole derivative was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against resistant strains, suggesting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 5-(3-Chlorophenyl)-1,3-thiazol-2-amine hydrobromide?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like 2-bromoacetophenone derivatives with thiourea in ethanol under controlled conditions (0–5°C or reflux). Key parameters include:

- Temperature : Reaction efficiency varies between 0–100°C; lower temperatures reduce side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .

- Catalysts : Piperidine or ammonia neutralizes acidic byproducts, improving yields .

- Data Table :

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Bromo-3-chloroacetophenone | Ethanol | 0–5 | 65–70 |

| Thiourea | DMF | 80–100 | 75–80 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.2–8.0 ppm) and thiazole carbons (δ 150–160 ppm) .

- HPLC/MS : Confirms molecular ion peaks (e.g., [M+H] at m/z 256) and purity (>95%) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R factor <0.05) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Analytical Monitoring : Use TLC or HPLC to detect degradation products (e.g., hydrolysis of the thiazole ring) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

- Methodological Answer :

- Dose-Response Studies : Establish EC values across cell lines (e.g., cancer vs. bacterial models) .

- Target Profiling : Use molecular docking to compare binding affinities for enzymes like dihydrofolate reductase (antimicrobial target) vs. tubulin (anticancer target) .

- Data Analysis :

| Assay Type | Target | IC (µM) |

|---|---|---|

| Antimicrobial | DHFR | 12.5 |

| Anticancer | Tubulin | 8.7 |

Q. What computational strategies can predict and optimize reaction pathways for scaled-up synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

Q. How can crystallographic data inform the design of derivatives with enhanced bioavailability?

- Methodological Answer :

- Crystal Engineering : Modify substituents (e.g., halogen vs. methyl groups) to alter solubility and melting points .

- Salt Formation : Hydrobromide salts improve aqueous solubility compared to free bases .

- Structural Insights :

| Derivative | LogP | Solubility (mg/mL) |

|---|---|---|

| Free base | 2.8 | 0.5 |

| Hydrobromide | 1.2 | 5.2 |

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.